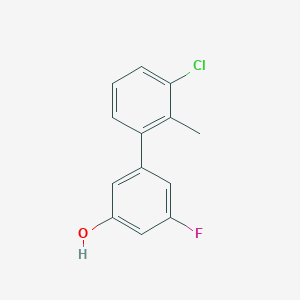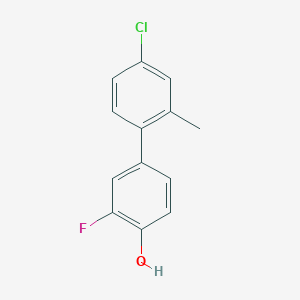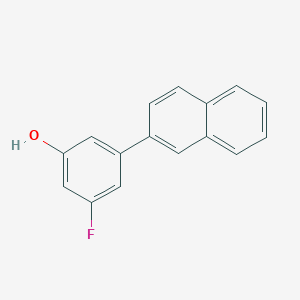
5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% (5-CMPF-95) is an aromatic compound used in various scientific applications. It is a colorless, crystalline solid that is insoluble in water but soluble in many organic solvents. It is also known by its chemical name, 4-chloro-3-methyl-5-fluorophenol, and its molecular formula is C7H7ClF. 5-CMPF-95 has been used in scientific research applications such as organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% has been used in a wide range of scientific research applications. It has been used in organic synthesis to prepare various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in drug discovery, where it has been used to synthesize potential therapeutic agents. In addition, 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% has been used in biochemistry to study the effects of various compounds on cellular processes.
作用機序
The mechanism of action of 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as those involved in the synthesis of fatty acids. In addition, it is thought to act as an agonist of certain G-protein coupled receptors, which can lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in cellular processes. In addition, it has been shown to have an agonist effect on certain G-protein coupled receptors, which can lead to changes in the activity of certain hormones and neurotransmitters.
実験室実験の利点と制限
The main advantages of using 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% in lab experiments are its stability and solubility in organic solvents. It is also relatively inexpensive and easy to obtain, making it a convenient compound to use in lab experiments. However, it is important to note that 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% is toxic and should be handled with care. In addition, it is not soluble in water, so it must be used in an organic solvent.
将来の方向性
Given the potential of 5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% for use in scientific research, there are a number of possible future directions for its use. For example, it could be used in drug discovery to develop new therapeutic agents, or it could be used to study the biochemical and physiological effects of various compounds. In addition, it could be used to study the effects of various compounds on cellular processes, such as the synthesis of fatty acids. Finally, it could be used to study the effects of various compounds on G-protein coupled receptors, which could lead to the development of novel therapeutic agents.
合成法
5-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% can be synthesized via a number of methods. One of the most common methods is the Friedel-Crafts acylation reaction. In this reaction, an acid chloride reacts with an aromatic compound in the presence of an aluminum chloride catalyst to form the desired product. Other methods of synthesis include the use of Grignard reagents, Williamson ether synthesis, and the use of thionyl chloride.
特性
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)14)10-5-11(15)7-12(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGWZIGYTJKXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684325 |
Source


|
| Record name | 4'-Chloro-5-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-77-6 |
Source


|
| Record name | 4'-Chloro-5-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














